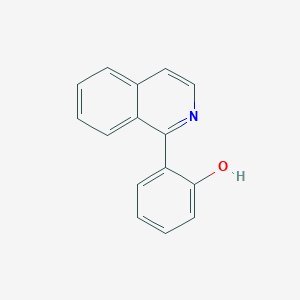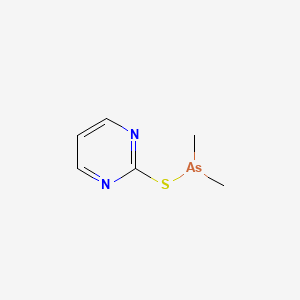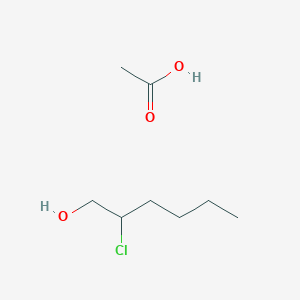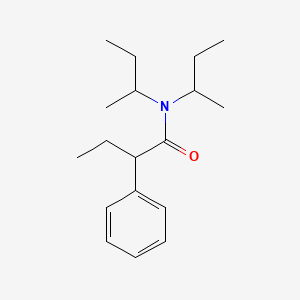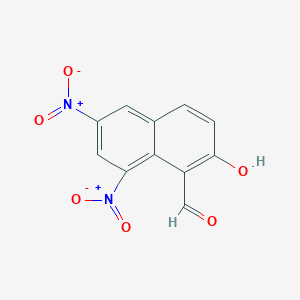![molecular formula C12H16INO2S B14647582 4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide CAS No. 53929-53-6](/img/structure/B14647582.png)
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide is a chemical compound with the molecular formula C12H16INO2S It is known for its unique structure, which includes a morpholine ring, a hydroxyphenyl group, and a methylsulfanyl group
Preparation Methods
The synthesis of 4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and methylthiol in the presence of an iodinating agent . The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide can be compared with similar compounds such as:
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium iodide: Similar structure but different substituents.
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]pyrrolidinium iodide: Contains a pyrrolidine ring instead of a morpholine ring.
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]piperidinium iodide: Contains a piperidine ring instead of a morpholine ring
Properties
CAS No. |
53929-53-6 |
|---|---|
Molecular Formula |
C12H16INO2S |
Molecular Weight |
365.23 g/mol |
IUPAC Name |
4-[methylsulfanyl(morpholin-4-ium-4-ylidene)methyl]phenol;iodide |
InChI |
InChI=1S/C12H15NO2S.HI/c1-16-12(13-6-8-15-9-7-13)10-2-4-11(14)5-3-10;/h2-5H,6-9H2,1H3;1H |
InChI Key |
FCJFAMGXURNHJH-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=[N+]1CCOCC1)C2=CC=C(C=C2)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


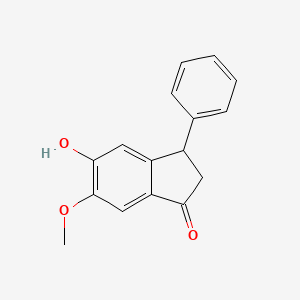
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
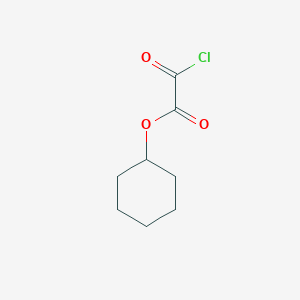
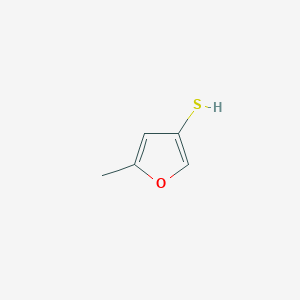
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)

